molecular formula C29H48O2 B569020 Cholesterol 3-Acetate-d7 CAS No. 1345629-08-4

Cholesterol 3-Acetate-d7

Cat. No. B569020
CAS RN: 1345629-08-4
M. Wt: 435.744
InChI Key: XUGISPSHIFXEHZ-PETFRECNSA-N
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Description

Cholesterol 3-Acetate-d7 is a derivative of cholesterol . It is a stable isotope labelled compound . The molecular formula is C29 D7 H39 O3 and the molecular weight is 449.717 .


Synthesis Analysis

The synthesis of cholesterol derivatives involves a variety of chemical reactions . For instance, cholesterol total synthesis involves the conversion of HMG-CoA to mevalonic acid, a critical metabolic reaction involved in the production of several compounds involved in lipid metabolism and transport, including cholesterol . Another method involves the reaction of dimethylaminopropyne with cholesterol bromo ester to afford cholesteryl-ammonium species .


Molecular Structure Analysis

Chemically, cholesterol is a rigid and almost planar molecule with a steroid skeleton of four fused rings, three six-membered and one five-membered . The cholesterol molecule comprises four essential domains .


Chemical Reactions Analysis

Cholesterol and its acetate and sulfate derivatives undergo sulfonation at a variety of positions, often with skeletal rearrangements . Elimination of an SO3H group as H2SO3 generates a new double bond . Another reaction involves the conversion of 7-oxocholesterol acetate to 7-dehydrocholesterol acetate by the Bamford-Stevens reaction .


Physical And Chemical Properties Analysis

Cholesterol is a rigid and almost planar molecule with a steroid skeleton of four fused rings . The effect of cholesterol concentration on asymmetric phospholipid membrane is through changing the fluidity of asymmetric phospholipid membrane .

Mechanism of Action

Cholesterol is a major sterol produced in mammalian cells that is required for cell viability and proliferation . It is a component of mammalian cell membranes that interacts with membrane phospholipids . Cholesterol serves a role in the synthesis of bile acids, vitamin D, and steroid hormones .

Future Directions

The future directions of cholesterol research include drug delivery, bioimaging applications, cholesterol-based liquid crystals and gelators . There are also therapeutic strategies for augmenting macrophage reverse cholesterol transport via three conceptual approaches: 1) increased efflux of cholesterol from macrophage cells; 2) enhanced acceptor functionality of circulating HDL; and 3) improved hepatic uptake and biliary/intestinal excretion .

properties

IUPAC Name

[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6,7,7,7-tetradeuterio-6-(trideuteriomethyl)heptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H48O2/c1-19(2)8-7-9-20(3)25-12-13-26-24-11-10-22-18-23(31-21(4)30)14-16-28(22,5)27(24)15-17-29(25,26)6/h10,19-20,23-27H,7-9,11-18H2,1-6H3/t20-,23+,24+,25-,26+,27+,28+,29-/m1/s1/i1D3,2D3,19D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUGISPSHIFXEHZ-PETFRECNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OC(=O)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C([2H])(CCC[C@@H](C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)OC(=O)C)C)C)C([2H])([2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H48O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cholesterol 3-Acetate-d7

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